molecular formula C17H18N2O2S B5646611 Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate

Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate

Cat. No.: B5646611
M. Wt: 314.4 g/mol
InChI Key: BXWRFLGFVHWZSI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-methylphenyl isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 4-{[(4-methylphenyl)carbamothioyl]amino}benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 4-[(4-methylphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-21-16(20)13-6-10-15(11-7-13)19-17(22)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWRFLGFVHWZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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